molecular formula C9H7ClN2 B8287684 4-Chloro-5-cyclopropylpicolinonitrile

4-Chloro-5-cyclopropylpicolinonitrile

Cat. No.: B8287684
M. Wt: 178.62 g/mol
InChI Key: ZYAAQHHDPBYIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-cyclopropylpicolinonitrile is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-5-cyclopropylpyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2/c10-9-3-7(4-11)12-5-8(9)6-1-2-6/h3,5-6H,1-2H2

InChI Key

ZYAAQHHDPBYIEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(N=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2,4-dichloro-5-cyclopropylpyridine (example 215a, 2.2 g, 11.76 mmol) in DMF (10 ml) was purged with argon for 10 minutes. To this reaction mixture was added dicyanozinc (926 mg, 7.65 mmol) followed by addition of DPPF (520 mg, 1.02 mmol) and Pd2dba3 (535 mg, 0.58 mmol). The reaction mixture was again purged with argon for 10 minutes. The reaction mixture was then stirred at 100° C. for 1 hour. The catalyst was filtered off on a pad of celite and the filtrate was diluted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated down to dryness. The obtained crude material was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate to yield the title compound (1 g, 50%) as off white crystalline solid. MS (ESI, m/z): 179.2 (M+H+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dicyanozinc
Quantity
926 mg
Type
reactant
Reaction Step Two
Name
Quantity
520 mg
Type
catalyst
Reaction Step Three
Quantity
535 mg
Type
catalyst
Reaction Step Three
Yield
50%

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